Ethene;ethenyl acetate Ethene;ethenyl acetate Poly(ethylene-co-vinyl acetate) (PEVA) is a flame-retardant material with good mechanical and physical properties. It is majorly used as an insulating material in wire and cable industry.

Brand Name: Vulcanchem
CAS No.: 24937-78-8
VCID: VC8463600
InChI: InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2
SMILES: CC(=O)OC=C.C=C
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

Ethene;ethenyl acetate

CAS No.: 24937-78-8

Cat. No.: VC8463600

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Ethene;ethenyl acetate - 24937-78-8

Specification

CAS No. 24937-78-8
Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name ethene;ethenyl acetate
Standard InChI InChI=1S/C4H6O2.C2H4/c1-3-6-4(2)5;1-2/h3H,1H2,2H3;1-2H2
Standard InChI Key HDERJYVLTPVNRI-UHFFFAOYSA-N
SMILES CC(=O)OC=C.C=C
Canonical SMILES CC(=O)OC=C.C=C

Introduction

Chemical Identity and Structural Characteristics

Ethene;ethenyl acetate (CAS: 25822-09-7; PubChem CID: 175988) is a copolymer with the general formula (C2H4)m(C4H6O2)n\text{(C}_2\text{H}_4\text{)}_m\text{(C}_4\text{H}_6\text{O}_2\text{)}_n, where mm and nn denote the molar ratios of ethylene and vinyl acetate monomers, respectively . The molecular weight varies significantly depending on the polymerization degree, with reported values ranging from 114.14 g/mol for short-chain oligomers to over 286.32 g/mol for terpolymers incorporating additional monomers like prop-1-ene or N-(hydroxymethyl)prop-2-enamide .

Molecular Configuration

The copolymer’s structure arises from radical polymerization, where ethylene’s CH2=CH2\text{CH}_2=\text{CH}_2 and vinyl acetate’s CH2=CHOCOCH3\text{CH}_2=\text{CHOCOCH}_3 units form a linear or branched backbone. Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals:

  • Ethylene protons: δ=1.21.6ppm\delta = 1.2–1.6 \, \text{ppm} (methylene groups)

  • Vinyl acetate protons: δ=4.04.3ppm\delta = 4.0–4.3 \, \text{ppm} (acetate methyl) and δ=2.02.1ppm\delta = 2.0–2.1 \, \text{ppm} (acetyl oxygen) .

X-ray diffraction studies reveal a semi-crystalline morphology, with crystallinity inversely proportional to vinyl acetate content. For instance, copolymers with 10–20% vinyl acetate exhibit 20–30% crystallinity, while those exceeding 40% vinyl acetate are predominantly amorphous .

Synthesis and Industrial Production

Polymerization Techniques

The synthesis of ethene;ethenyl acetate employs three primary methods:

  • High-Pressure Polymerization: Conducted at 150–300 MPa and 150–300°C, this method yields low vinyl acetate content (5–15%) copolymers with high molecular weight (Mw>100,000g/molM_w > 100,000 \, \text{g/mol}) .

  • Solution Polymerization: Using solvents like toluene or xylene, this approach allows precise control over vinyl acetate content (10–40%) and produces polymers with narrow polydispersity indices (PDI<2.0\text{PDI} < 2.0) .

  • Emulsion Polymerization: Ideal for high vinyl acetate formulations (50–95%), this water-based method generates colloidal dispersions for coatings and adhesives .

Catalytic Innovations

A breakthrough in copolymer synthesis was demonstrated by Furuta et al., who developed a one-step process using a palladium-silicotungstic acid catalyst. At 180°C, this system achieves 46% selectivity for ethyl acetate, a precursor to vinyl acetate, alongside ethylene oxidation intermediates . The reaction mechanism involves:

C2H4+O2+H2OPd/H4SiW12O40CH3COOC2H5+CH3COOH+C2H5OH\text{C}_2\text{H}_4 + \text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{Pd/H}_4\text{SiW}_{12}\text{O}_{40}} \text{CH}_3\text{COOC}_2\text{H}_5 + \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH}

This method reduces reliance on petrochemical-derived acetic acid, enhancing sustainability .

Physicochemical Properties

Thermal Behavior

The copolymer’s glass transition temperature (TgT_g) ranges from -30°C to 15°C, depending on composition. Differential scanning calorimetry (DSC) profiles show distinct melting endotherms for ethylene-rich copolymers (Tm=6090°CT_m = 60–90°C) and broad transitions for vinyl acetate-dominant variants . Thermal degradation begins at 200°C, with maximum decomposition rates at 350–400°C, releasing acetic acid, ethylene, and carbon monoxide .

Solubility and Compatibility

Ethene;ethenyl acetate dissolves in aromatic hydrocarbons (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) but is insoluble in water and alcohols. Its compatibility with polar additives (e.g., plasticizers, stabilizers) makes it suitable for blended materials .

Industrial and Biomedical Applications

Adhesives and Coatings

The copolymer’s balance of flexibility and adhesion drives its use in hot-melt adhesives (40–60% vinyl acetate) and automotive coatings (20–30% vinyl acetate). Shear adhesion strengths exceed 5 MPa for formulations crosslinked with peroxides .

Biomedical Engineering

Oxidized derivatives of ethene;ethenyl acetate serve as scaffolds in tissue engineering. In vitro studies demonstrate 80–90% cell viability for fibroblast cultures on porous copolymer matrices, with degradation rates adjustable via oxidation levels.

Agricultural Films

UV-stabilized copolymer films enhance greenhouse microclimates, transmitting 85–90% photosynthetic active radiation (PAR) while reducing water evaporation by 30% compared to polyethylene .

Environmental and Regulatory Considerations

Recycling and Degradation

Mechanical recycling of post-industrial copolymer waste achieves 70–80% material recovery, though repeated processing reduces tensile strength by 15–20%. Biodegradation studies show 5–10% mass loss in compost over 180 days, attributed to acetate group hydrolysis .

Regulatory Status

The U.S. FDA approves specific grades (21 CFR §177.1360) for food-contact applications, while the European Chemicals Agency (ECHA) mandates REACH registration for producers exceeding 1 ton/year .

Future Research Directions

  • Catalyst Design: Developing non-palladium catalysts (e.g., iron-based systems) to lower synthesis costs .

  • Advanced Characterization: Applying cryo-electron microscopy to resolve nanoscale phase separation in block copolymers.

  • Sustainable Production: Integrating bio-derived ethylene and acetic acid to reduce carbon footprints.

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